molecular formula C11H14N4O4 B14454674 Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate CAS No. 71856-78-5

Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate

Cat. No.: B14454674
CAS No.: 71856-78-5
M. Wt: 266.25 g/mol
InChI Key: PAJSUCPURFPUGS-UHFFFAOYSA-N
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Description

Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that features a pyrrolidine ring fused to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with hydrazine to form a hydrazide intermediate, which then undergoes cyclization with pyrrolidine and a suitable triazine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the triazine ring can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is unique due to the combination of the pyrrolidine and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and other research applications .

Properties

CAS No.

71856-78-5

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

dimethyl 5-pyrrolidin-1-yl-1,2,4-triazine-3,6-dicarboxylate

InChI

InChI=1S/C11H14N4O4/c1-18-10(16)7-9(15-5-3-4-6-15)12-8(14-13-7)11(17)19-2/h3-6H2,1-2H3

InChI Key

PAJSUCPURFPUGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N=N1)C(=O)OC)N2CCCC2

Origin of Product

United States

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